molecular formula C28H31F3N4O3S B593823 AZ82

AZ82

Cat. No.: B593823
M. Wt: 560.6 g/mol
InChI Key: PMTLKNOARSHUJB-ZJSXRUAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Preparation Methods

The synthesis of AZ82 involves several steps, starting with the preparation of intermediate compounds. The general synthetic route includes the following steps :

    Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds using commercially available reagents. These intermediates are characterized using techniques such as nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry.

    Formation of this compound: The final step involves the coupling of the intermediate compounds to form this compound. This step is typically carried out under specific reaction conditions, including controlled temperature and pH.

Chemical Reactions Analysis

AZ82 undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

5-methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F3N4O3S/c1-3-5-19-14-25(39-17(19)2)27(37)35-24(26(36)34-21-10-11-32-16-21)12-18-8-9-23(33-15-18)20-6-4-7-22(13-20)38-28(29,30)31/h4,6-9,13-15,21,24,32H,3,5,10-12,16H2,1-2H3,(H,34,36)(H,35,37)/t21-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTLKNOARSHUJB-ZJSXRUAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=C1)C(=O)NC(CC2=CN=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)NC4CCNC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(SC(=C1)C(=O)N[C@H](CC2=CN=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)N[C@@H]4CCNC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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